5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity and makes it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-piperidinemethanol: A related compound with similar structural features but different functional groups.
4-Amino-2-styrylquinoline: Another compound with a piperidine moiety, used in different therapeutic applications.
Bisdemethoxycurcumin: A phytocompound with structural similarities and potential therapeutic benefits
Uniqueness
5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(1-methylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-13-7-3-2-4-10(13)9-5-6-11(14)12-8-9/h5-6,8,10H,2-4,7H2,1H3,(H,12,14) |
InChI Key |
WYMUGJASASTBCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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